Cas no 2377034-69-8 (Diiodopyrimidine-2,5-diamine)

Diiodopyrimidine-2,5-diamine 化学的及び物理的性質
名前と識別子
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- 4,6-Diiodopyrimidine-2,5-diamine
- 2377034-69-8
- EN300-7447140
- diiodopyrimidine-2,5-diamine
- Diiodopyrimidine-2,5-diamine
-
- インチ: 1S/C4H4I2N4/c5-2-1(7)3(6)10-4(8)9-2/h7H2,(H2,8,9,10)
- InChIKey: BXJNGZXJNZXGCO-UHFFFAOYSA-N
- ほほえんだ: IC1C(=C(N=C(N)N=1)I)N
計算された属性
- せいみつぶんしりょう: 361.85254g/mol
- どういたいしつりょう: 361.85254g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 77.8Ų
Diiodopyrimidine-2,5-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7447140-10.0g |
diiodopyrimidine-2,5-diamine |
2377034-69-8 | 95.0% | 10.0g |
$3191.0 | 2025-03-11 | |
Enamine | EN300-7447140-2.5g |
diiodopyrimidine-2,5-diamine |
2377034-69-8 | 95.0% | 2.5g |
$1454.0 | 2025-03-11 | |
1PlusChem | 1P028IWQ-10g |
diiodopyrimidine-2,5-diamine |
2377034-69-8 | 95% | 10g |
$4006.00 | 2024-05-23 | |
1PlusChem | 1P028IWQ-5g |
diiodopyrimidine-2,5-diamine |
2377034-69-8 | 95% | 5g |
$2722.00 | 2024-05-23 | |
Aaron | AR028J52-500mg |
diiodopyrimidine-2,5-diamine |
2377034-69-8 | 95% | 500mg |
$822.00 | 2025-02-16 | |
Aaron | AR028J52-1g |
diiodopyrimidine-2,5-diamine |
2377034-69-8 | 95% | 1g |
$1047.00 | 2025-02-16 | |
Aaron | AR028J52-50mg |
diiodopyrimidine-2,5-diamine |
2377034-69-8 | 95% | 50mg |
$265.00 | 2025-02-16 | |
Aaron | AR028J52-10g |
diiodopyrimidine-2,5-diamine |
2377034-69-8 | 95% | 10g |
$4413.00 | 2023-12-15 | |
1PlusChem | 1P028IWQ-100mg |
diiodopyrimidine-2,5-diamine |
2377034-69-8 | 95% | 100mg |
$369.00 | 2024-05-23 | |
Enamine | EN300-7447140-0.25g |
diiodopyrimidine-2,5-diamine |
2377034-69-8 | 95.0% | 0.25g |
$367.0 | 2025-03-11 |
Diiodopyrimidine-2,5-diamine 関連文献
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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2. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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7. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
Diiodopyrimidine-2,5-diamineに関する追加情報
Diiodopyrimidine-2,5-diamine (CAS No. 2377034-69-8): A Comprehensive Overview
Diiodopyrimidine-2,5-diamine (CAS No. 2377034-69-8) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, material science, and pharmaceutical research. This halogenated pyrimidine derivative is characterized by the presence of two iodine atoms and two amine groups, which contribute to its unique chemical properties and reactivity. The compound's molecular structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery and development.
The growing interest in diiodopyrimidine derivatives can be attributed to their potential applications in various therapeutic areas. Researchers are particularly focused on exploring its role in the development of novel antiviral agents and anticancer drugs. Recent studies have highlighted the compound's ability to interact with specific biological targets, making it a promising candidate for further investigation. The 2,5-diamine substitution pattern in the pyrimidine ring is especially noteworthy, as it enhances the compound's ability to form hydrogen bonds with biomolecules.
From a chemical perspective, Diiodopyrimidine-2,5-diamine exhibits interesting physical and chemical properties. The presence of iodine atoms significantly influences its solubility profile and stability under various conditions. These characteristics are crucial when considering the compound's applications in different environments. The iodopyrimidine scaffold has become increasingly important in modern synthetic chemistry, particularly in cross-coupling reactions that are fundamental to pharmaceutical manufacturing.
In the context of current research trends, CAS 2377034-69-8 has been identified as a key building block for the development of targeted therapies. The pharmaceutical industry's shift toward personalized medicine has created a demand for specialized intermediates like this compound. Its versatility allows for modifications that can lead to improved drug efficacy and reduced side effects. Researchers are particularly interested in how the diiodo-substituted pyrimidine core can be utilized in the design of kinase inhibitors and other small molecule therapeutics.
The synthesis and characterization of Diiodopyrimidine-2,5-diamine require specialized knowledge in organic chemistry techniques. Modern analytical methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are typically employed to confirm its structure and purity. These quality control measures are essential, especially when the compound is intended for use in pharmaceutical applications. The 2,5-diaminopyrimidine moiety has been the subject of numerous patent applications, reflecting its commercial importance in the chemical industry.
Environmental and safety considerations surrounding iodinated pyrimidine compounds have become increasingly important in recent years. While Diiodopyrimidine-2,5-diamine itself is not classified as hazardous under current regulations, proper handling procedures should always be followed in laboratory settings. The scientific community continues to investigate greener synthetic routes for such compounds, aligning with the broader movement toward sustainable chemistry practices.
Market analysis indicates steady growth in demand for specialized halogenated pyrimidine derivatives, with CAS 2377034-69-8 being no exception. Contract research organizations and custom synthesis providers have reported increased inquiries about this particular compound, suggesting expanding applications across multiple sectors. The compound's unique combination of reactivity and stability makes it particularly valuable for pharmaceutical companies engaged in innovative drug development programs.
Future research directions for Diiodopyrimidine-2,5-diamine are likely to focus on its potential in combination therapies and drug delivery systems. The compound's ability to serve as a versatile scaffold for further functionalization opens numerous possibilities in medicinal chemistry. Additionally, its applications may extend beyond pharmaceuticals into areas such as advanced materials and agrochemicals, where iodinated heterocycles are gaining recognition for their unique properties.
For researchers and industry professionals seeking detailed technical information about Diiodopyrimidine-2,5-diamine, comprehensive analytical data and safety documentation are typically available from reputable chemical suppliers. The compound's growing importance in various scientific disciplines ensures that it will remain a subject of active investigation and development in the coming years.
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